Oxychelerythrine
Overview
Description
Oxychelerythrine is a benzo[c]phenanthridine alkaloid, commonly found in the celandine family of plants. This compound is known for its significant biological activities, including antibacterial, antiviral, and insecticidal properties . Its chemical structure is primarily composed of celandine and oxygen groups, making it a unique and valuable compound in various scientific fields .
Mechanism of Action
Target of Action
Oxychelerythrine is an alkaloid that can be isolated from the plant Zanthoxylum integrifoliolum . It exhibits cytotoxicity against P-388 and HT-29 cell lines . It also shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics .
Mode of Action
It is known to exhibit cytotoxicity against certain cell lines This suggests that it may interact with cellular targets to disrupt normal cell function, leading to cell death
Result of Action
This compound exhibits cytotoxicity against P-388 and HT-29 cell lines . This suggests that the compound’s action results in cell death in these cell lines. Additionally, this compound shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics . This indicates that this compound may have potential as an antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxychelerythrine can be synthesized using a lithiated toluamide-benzonitrile cycloaddition reaction. The process involves the coupling of o-toluamide with benzonitrile to form 3-arylisoquinoline, which is then converted to an aldehyde. The final step involves an intramolecular ring cyclization to produce this compound . The reaction conditions typically include the use of n-butyl lithium, ethyl chloroformate, and sodium borohydride in dimethyl sulfoxide (DMSO), followed by oxidation with pyridinium dichromate (PDC) and hydrolysis with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves the extraction from plants of the celandine family, followed by solvent extraction and chromatographic purification to obtain the pure compound . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Oxychelerythrine undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents like pyridinium dichromate.
Reduction: Reduction of this compound to its reduced form using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium dichromate (PDC)
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), ethyl acetate, hydrochloric acid (HCl)
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms .
Scientific Research Applications
Oxychelerythrine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Oxychelerythrine is unique among benzo[c]phenanthridine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Chelerythrine: Known for its antibacterial and anti-tumor properties.
Oxynitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.
Oxysanguinarine: Exhibits similar chemical properties and biological activities.
This compound stands out due to its higher potency and broader spectrum of biological activities compared to these similar compounds .
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXRYTWDARUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182584 | |
Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28342-33-8 | |
Record name | Oxychelerythrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28342-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chelerythrine, 12,13-dihydro-13-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.